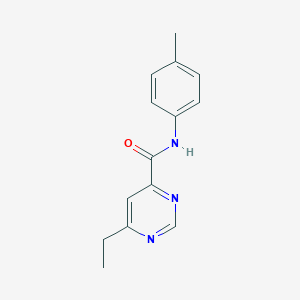

2-Benzylisoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

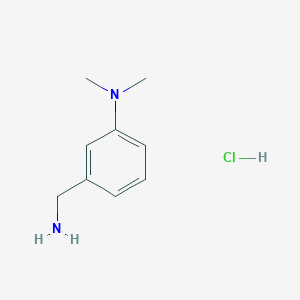

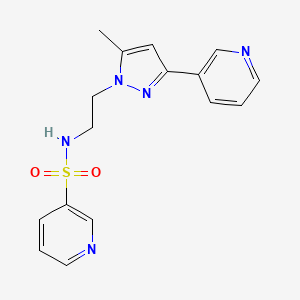

2-Benzylisoindolin-1-one is an organic compound that is a derivative of isoindoline, an aromatic heterocyclic compound. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 238-240°C. It has a pKa of 6.18 and a density of 1.16 g/cm3. It is insoluble in water, but soluble in methanol and ethanol. 2-Benzylisoindolin-1-one is used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a dye.

Applications De Recherche Scientifique

Synthesis of Isoindolin-1-one Derivatives

Isoindolin-1-one derivatives can be synthesized via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds . The use of formyl acids as starting materials for the reaction with isocyanides and primary amines in a three-component Ugi reaction can provide pyrazino [1,2- \ (\alpha \) ]benzimidazole derivatives .

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis of isoindolin-1-one derivatives is another application . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Biological Activities

Isoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors in Synthesis

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

Green Synthetic Approach

Ultrasonic irradiation has emerged as one of the green synthetic approaches . As a sustainable technology, ultrasonic irradiation offers tremendous advantages in chemical synthesis by improving the reaction rate, yields, and selectivity as well as applying less hazardous materials and milder reaction conditions .

Designing New Molecules

Designing new molecules using isoindoline-1,3-dione has received considerable attention due to their use in a wide range of applications . The aim of this part is to give a broad picture of recent scientific research from 2015 to 2023 on the synthesis of isoindolines-1,3-diones molecules .

Propriétés

IUPAC Name |

2-benzyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-9-5-4-8-13(14)11-16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSQXWFIZNVBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Benzylisoindolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)

![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)